Ac-Yvad-cho

Beschreibung

Eigenschaften

IUPAC Name |

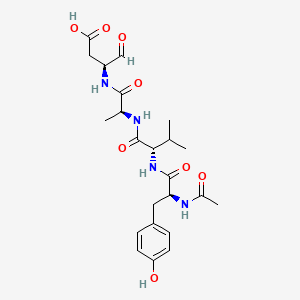

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N4O8/c1-12(2)20(23(35)24-13(3)21(33)26-16(11-28)10-19(31)32)27-22(34)18(25-14(4)29)9-15-5-7-17(30)8-6-15/h5-8,11-13,16,18,20,30H,9-10H2,1-4H3,(H,24,35)(H,25,29)(H,26,33)(H,27,34)(H,31,32)/t13-,16-,18-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPIARALSGDVZEP-SJVNDZIOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C=O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(=O)O)C=O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143313-51-3 | |

| Record name | L 709049 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143313513 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-709049 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NVF6UYC3CM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ac-YVAD-CHO: A Technical Guide to its Mechanism of Action and Experimental Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ac-YVAD-CHO (N-acetyl-L-tyrosyl-L-valyl-N-[(1S)-2-carboxyl-1-formylethyl]-L-alaninamide), also known as L-709049, is a synthetic, cell-permeable tetrapeptide aldehyde that acts as a potent, reversible, and selective inhibitor of caspase-1.[1][2][3] Caspase-1, formerly known as Interleukin-1β Converting Enzyme (ICE), is a critical cysteine protease that plays a central role in the innate immune response and inflammatory processes.[4] This technical guide provides an in-depth exploration of the mechanism of action of this compound, summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated biological pathways.

Core Mechanism of Action

This compound exerts its inhibitory effect by targeting the active site of caspase-1. The peptide sequence Tyr-Val-Ala-Asp (YVAD) mimics the natural cleavage site of pro-interleukin-1β (pro-IL-1β), a primary substrate of caspase-1. The C-terminal aldehyde group forms a reversible covalent bond with the catalytic cysteine residue within the caspase-1 active site, thereby blocking its proteolytic activity.[5]

This inhibition prevents the processing of pro-inflammatory cytokines, specifically pro-IL-1β and pro-interleukin-18 (pro-IL-18), into their mature, biologically active forms.[1][4] The maturation of these cytokines is a key step in initiating and amplifying the inflammatory cascade. Furthermore, by inhibiting caspase-1, this compound can also block the induction of pyroptosis, a pro-inflammatory form of programmed cell death, which is triggered by the caspase-1-mediated cleavage of Gasdermin D.[4][6]

Quantitative Data Summary

The inhibitory potency and selectivity of this compound have been quantified in various studies. The following tables summarize these key metrics.

| Parameter | Species | Value | Reference(s) |

| Ki | Human | 0.76 nM | [1][7] |

| Ki | Mouse | 3.0 nM | [1] |

| IC50 (IL-1β production) | Human | 0.7 µM | [1] |

| IC50 (IL-1β production) | Mouse | 2.5 µM | [1] |

| Table 1: Inhibitory Potency of this compound against Caspase-1 |

| Caspase Family | Ki (nM) | Selectivity vs. Caspase-1 | Reference(s) |

| Caspase-1 | 0.76 | - | [7] |

| Caspase-4, -5, -8, -9, -10 | 163-970 | ~214-1276 fold | [7] |

| Caspase-2, -3, -6, -7 | >10,000 | >13,157 fold | [7] |

| Table 2: Selectivity Profile of this compound against Various Caspases |

Signaling Pathway Visualization

The primary pathway influenced by this compound is the inflammasome signaling cascade, which leads to the activation of caspase-1.

Caption: Inflammasome pathway leading to caspase-1 activation and its inhibition by this compound.

Experimental Protocols

In Vitro Inhibition of IL-1β Production

Objective: To determine the in vitro efficacy of this compound in preventing the production of mature IL-1β in response to an inflammatory stimulus.

Methodology:

-

Cell Culture: Human monocytic THP-1 cells are a commonly used model.[7] They are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 humidified atmosphere.

-

Priming: Cells are primed with a Toll-like receptor (TLR) agonist, such as lipopolysaccharide (LPS) from E. coli (e.g., 1 µg/mL for 3-4 hours), to induce the expression of pro-IL-1β and NLRP3.[8]

-

Inhibitor Treatment: Following priming, cells are pre-incubated with varying concentrations of this compound (e.g., 0.01-100 µM) for 1 hour.[1]

-

Inflammasome Activation: A second signal, such as ATP (e.g., 5 mM) or nigericin (e.g., 10 µM), is added to activate the NLRP3 inflammasome, leading to caspase-1 activation.

-

Sample Collection: After a suitable incubation period (e.g., 1-6 hours), the cell culture supernatant is collected.

-

Quantification of IL-1β: The concentration of mature IL-1β in the supernatant is measured using a specific enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The IC50 value is calculated by plotting the percentage of IL-1β inhibition against the log concentration of this compound.

In Vivo Model of Endotoxemia

Objective: To assess the in vivo efficacy of this compound in a rodent model of systemic inflammation.

Methodology:

-

Animal Model: Male Sprague-Dawley rats or C3H/HeN mice are commonly used.[9]

-

Inhibitor Administration: this compound can be administered via various routes, including intraperitoneal (i.p.) injection (e.g., 10-50 mg/kg) or inhalation (e.g., 0.5-5 mg total dose).[6][9] The inhibitor is typically given 1 hour prior to the inflammatory challenge.

-

Induction of Endotoxemia: A lethal or sub-lethal dose of LPS (e.g., 5 mg/kg) is administered intravenously (i.v.) or intraperitoneally (i.p.).

-

Sample Collection: At a predetermined time point (e.g., 4-6 hours) after LPS administration, blood samples are collected via cardiac puncture into heparinized tubes. Bronchoalveolar lavage fluid (BALF) can also be collected if a pulmonary inflammation model is used.[9]

-

Cytokine Analysis: Plasma and BALF are analyzed for levels of mature IL-1β and IL-18 using ELISA.

-

Tissue Analysis: Tissues of interest (e.g., lung, liver) can be harvested for further analysis, such as Western blotting for downstream inflammatory markers like iNOS and COX-2.[9]

-

Statistical Analysis: Cytokine levels and other inflammatory markers are compared between the vehicle-treated and this compound-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

Experimental Workflow Visualization

Caption: A typical in vitro workflow to assess the inhibitory effect of this compound on IL-1β production.

Conclusion

This compound is a powerful research tool for investigating the roles of caspase-1 and the inflammasome in health and disease. Its high potency and selectivity make it an invaluable reagent for dissecting the molecular mechanisms of inflammation, apoptosis, and pyroptosis. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies. Further research may focus on the therapeutic potential of more stable and bioavailable caspase-1 inhibitors for the treatment of various inflammatory disorders.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound, Caspase 1 (ICE) Inhibitor - Echelon Biosciences [echelon-inc.com]

- 3. cpcscientific.com [cpcscientific.com]

- 4. Caspase 1 - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. caymanchem.com [caymanchem.com]

- 7. This compound - Biochemicals - CAT N°: 10016 [bertin-bioreagent.com]

- 8. Inflammasome Signaling | Cell Signaling Technology [cellsignal.com]

- 9. Targeting caspase-1 by inhalation-therapy: effects of this compound on IL-1 beta, IL-18 and downstream proinflammatory parameters as detected in rat endotoxaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

The Inhibition of Pyroptosis by Ac-YVAD-CHO: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the tetrapeptide aldehyde inhibitor, Ac-YVAD-CHO, and its role in the inhibition of pyroptosis. This document details the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for studying its effects, and visualizes the relevant biological pathways and experimental workflows.

Introduction to Pyroptosis and this compound

Pyroptosis is a highly inflammatory form of programmed cell death initiated in response to microbial infections and other danger signals. It is a critical component of the innate immune response, but its dysregulation is implicated in a variety of inflammatory diseases. A key executioner of pyroptosis is Caspase-1, which, upon activation within a multi-protein complex called the inflammasome, cleaves Gasdermin D (GSDMD). The N-terminal fragment of GSDMD then forms pores in the plasma membrane, leading to cell lysis and the release of pro-inflammatory cytokines such as IL-1β and IL-18.

This compound (N-Acetyl-L-tyrosyl-L-valyl-L-alanyl-N-[(1S)-1-(carboxy)-2-oxoethyl]-L-aspartic acid aldehyde) is a synthetic, cell-permeable, and reversible inhibitor of Caspase-1. It is designed as a peptide mimetic of the Caspase-1 cleavage site in pro-IL-1β, allowing it to competitively bind to the active site of the enzyme and block its proteolytic activity. By inhibiting Caspase-1, this compound effectively prevents the cleavage of GSDMD and the maturation of pro-inflammatory cytokines, thereby suppressing pyroptotic cell death.

Mechanism of Action of this compound

This compound acts as a potent and selective inhibitor of Caspase-1. The aldehyde group of this compound forms a reversible covalent bond with the catalytic cysteine residue in the active site of Caspase-1, effectively blocking its enzymatic function. This prevents the processing of pro-IL-1β and pro-IL-18 into their mature, active forms and, crucially for pyroptosis, inhibits the cleavage of Gasdermin D.

Quantitative Data for this compound

The efficacy and selectivity of this compound have been characterized in numerous studies. The following tables summarize key quantitative data for this inhibitor.

Table 1: Inhibitory Potency of this compound

| Parameter | Species | Value | Reference(s) |

| Ki (Caspase-1) | Human | 0.76 nM | [1] |

| Ki (Caspase-1) | Mouse | 3.0 nM | [1] |

| IC50 (IL-1β production) | Human | 0.7 µM | [1] |

| IC50 (IL-1β production) | Mouse | 2.5 µM | [1] |

Table 2: Selectivity of this compound for Caspases

| Caspase Target | Ki (nM) | Selectivity vs. Caspase-1 (Human) | Reference(s) |

| Caspase-1 | 0.76 | - | [2] |

| Caspase-4 | 163 - 970 | ~214 - 1276 fold | [2] |

| Caspase-5 | 163 - 970 | ~214 - 1276 fold | [2] |

| Caspase-8 | 163 - 970 | ~214 - 1276 fold | [2] |

| Caspase-9 | 163 - 970 | ~214 - 1276 fold | [2] |

| Caspase-10 | 163 - 970 | ~214 - 1276 fold | [2] |

| Caspase-2 | >10,000 | >13,157 fold | [2] |

| Caspase-3 | >10,000 | >13,157 fold | [2] |

| Caspase-6 | >10,000 | >13,157 fold | [2] |

| Caspase-7 | >10,000 | >13,157 fold | [2] |

Table 3: Effective Concentrations of this compound in Experimental Models

| Model System | Application | Effective Concentration/Dose | Reference(s) |

| LPS-treated THP-1 cell homogenates | Inhibition of Caspase-1 and IL-1β activation | 5 µM | [2] |

| Nitric oxide-induced thymocyte apoptosis | Reduction of apoptosis | 15.6 µM | [1] |

| Mouse model of cerulein-induced acute pancreatitis | Reduction of IL-18 and IL-1β levels, and pyroptosis | 12.5 µmol/kg | [2] |

| Mouse model of LPS-induced endotoxemia | Prevention of death | 5 and 10 mg/kg | [2] |

| Rat model of quinolinic acid-induced apoptosis | Inhibition of Caspase-1 activity and apoptosis | 2-8 µg (intrastriatal infusion) | [3] |

Signaling Pathways in Pyroptosis

The following diagrams illustrate the canonical and non-canonical pyroptosis pathways and the point of intervention for this compound.

References

A Tale of Two Inhibitors: A Technical Guide to Ac-YVAD-CHO and Ac-YVAD-CMK

For Immediate Release

A Deep Dive into the Mechanisms and Applications of Reversible and Irreversible Caspase-1 Inhibitors

This technical guide provides a comprehensive analysis of two widely used tetrapeptide inhibitors of caspase-1, Ac-YVAD-CHO and Ac-YVAD-CMK. Designed for researchers, scientists, and drug development professionals, this document elucidates the fundamental differences in their mechanism of action, target specificity, and practical applications in studying apoptosis, inflammation, and pyroptosis.

Core Principles: Reversible vs. Irreversible Inhibition

The primary distinction between this compound and Ac-YVAD-CMK lies in their mode of interaction with the target enzyme, caspase-1.

-

This compound (Acetyl-L-tyrosyl-L-valyl-L-alanyl-N-[(1S)-1-(formyl)-2-carboxyethyl]-L-alaninamide) is a potent, reversible inhibitor of caspase-1.[1] Its aldehyde (-CHO) functional group forms a transient covalent bond with the active site cysteine of the enzyme. This interaction is characterized by an equilibrium, allowing for the potential dissociation of the inhibitor and recovery of enzyme activity.

-

Ac-YVAD-CMK (Acetyl-L-tyrosyl-L-valyl-L-alanyl-L-aspartyl chloromethyl ketone) , in contrast, is an irreversible inhibitor of caspase-1.[1] The chloromethyl ketone (-CMK) moiety forms a stable, covalent thioether bond with the catalytic cysteine residue in the enzyme's active site. This effectively and permanently inactivates the caspase-1 enzyme.

This fundamental difference in their mechanism of action dictates their suitability for various experimental designs and therapeutic strategies.

Quantitative Analysis: A Head-to-Head Comparison

The following tables summarize the key quantitative parameters for this compound and Ac-YVAD-CMK, providing a clear comparison of their biochemical and pharmacological properties.

Table 1: Physicochemical Properties

| Property | This compound | Ac-YVAD-CMK |

| Synonyms | Caspase-1 Inhibitor I, L-709049 | Caspase-1 Inhibitor II |

| Molecular Formula | C₂₃H₃₂N₄O₈ | C₂₄H₃₃ClN₄O₈ |

| Molecular Weight | 492.5 g/mol | 541.0 g/mol |

| Solubility | DMSO, DMF, Ethanol, PBS (pH 7.2) | DMSO, DMF, PBS (pH 7.2) |

Table 2: Kinetic and Potency Data

| Parameter | This compound | Ac-YVAD-CMK |

| Mechanism of Inhibition | Reversible | Irreversible |

| Ki (human Caspase-1) | 0.76 nM[2] | Not applicable (irreversible) |

| IC₅₀ (human IL-1β production) | 0.7 µM | ~50 µM (in TRAIL-induced apoptosis)[3] |

| IC₅₀ (mouse IL-1β production) | 2.5 µM | Not explicitly found |

Table 3: Caspase Specificity

| Caspase Target | This compound (Ki in nM) | Ac-YVAD-CMK (Inhibition) |

| Caspase-1 | 0.76[2] | Potent, irreversible inhibitor |

| Caspase-4 | 163 - 970[2] | Weak inhibitor[1] |

| Caspase-5 | 163 - 970[2] | Weak inhibitor[1] |

| Caspase-8 | 163 - 970[2] | Not explicitly found |

| Caspase-9 | 163 - 970[2] | Not explicitly found |

| Caspase-10 | 163 - 970[2] | Not explicitly found |

| Caspase-2 | >10,000[2] | Not explicitly found |

| Caspase-3 | >10,000[2] | Not explicitly found |

| Caspase-6 | >10,000[2] | Not explicitly found |

| Caspase-7 | >10,000[2] | Not explicitly found |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathway involving caspase-1 and a general workflow for evaluating these inhibitors.

References

Reversible vs. Irreversible Caspase-1 Inhibition: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caspase-1, a key inflammatory cysteine protease, plays a critical role in the innate immune response through its activation within multi-protein complexes known as inflammasomes. Its primary function is the cleavage of pro-inflammatory cytokines, pro-interleukin-1β (pro-IL-1β) and pro-IL-18, into their active forms, and the induction of a pro-inflammatory form of cell death called pyroptosis. Dysregulation of caspase-1 activity is implicated in a wide range of inflammatory and autoimmune diseases, making it a prime therapeutic target. The development of caspase-1 inhibitors has followed two main trajectories: reversible and irreversible inhibition. This technical guide provides an in-depth exploration of these two inhibitory modalities, detailing their mechanisms of action, presenting key quantitative data for prominent inhibitors, and offering detailed experimental protocols for their characterization. This document is intended to serve as a comprehensive resource for researchers and drug development professionals in the field of inflammation and immunology.

Introduction to Caspase-1 and the Inflammasome

Caspase-1 is a cysteine-aspartic protease that functions as a central mediator of inflammation.[1][2] It is synthesized as an inactive zymogen, pro-caspase-1, which requires proteolytic cleavage for its activation. This activation occurs within inflammasomes, which are large, cytosolic protein complexes that assemble in response to a variety of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[3][4]

Several distinct inflammasomes have been characterized, with the NLRP3 inflammasome being the most extensively studied.[3][4] Upon activation by stimuli such as microbial molecules, crystalline substances, or metabolic dysregulation, sensor proteins like NLRP3 oligomerize and recruit the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD). ASC then recruits pro-caspase-1, bringing multiple pro-caspase-1 molecules into close proximity, which facilitates their auto-cleavage and activation.[3]

Activated caspase-1 then proceeds to cleave its downstream targets, primarily pro-IL-1β and pro-IL-18, leading to their maturation and secretion.[2][4] These cytokines are potent mediators of inflammation, inducing a cascade of downstream signaling events. Caspase-1 also cleaves gasdermin D, leading to the formation of pores in the cell membrane and inducing pyroptosis.[5]

Mechanisms of Caspase-1 Inhibition

The inhibition of caspase-1 can be broadly categorized into two main types: reversible and irreversible, distinguished by the nature of the interaction between the inhibitor and the enzyme's active site.

Reversible Inhibition

Reversible inhibitors bind to the enzyme's active site through non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and ionic bonds.[6] This binding is in a state of equilibrium, and the inhibitor can dissociate from the enzyme, allowing the enzyme to regain its activity.[6] The potency of a reversible inhibitor is typically described by its equilibrium dissociation constant (Ki).

Many reversible caspase-1 inhibitors are peptidomimetic compounds that mimic the natural substrate recognition sequence of caspase-1, which is typically a tetrapeptide with an aspartic acid residue at the P1 position.[7] These inhibitors often contain a reactive "warhead," such as an aldehyde or a nitrile group, that forms a transient covalent bond with the catalytic cysteine residue (Cys285) in the active site.[8][9] This transient bond formation contributes to their high affinity and potency.

Key Characteristics of Reversible Inhibitors:

-

Bind to the enzyme through non-covalent or transient covalent interactions.

-

Inhibition can be overcome by increasing the substrate concentration (for competitive inhibitors) or by removing the inhibitor.[6]

-

Potency is defined by the equilibrium dissociation constant (Ki).

-

Kinetic parameters include the association rate constant (kon) and the dissociation rate constant (koff).

Irreversible Inhibition

Irreversible inhibitors, also known as inactivators, form a stable, covalent bond with the enzyme's active site, leading to permanent inactivation of the enzyme.[6] This covalent modification typically targets the nucleophilic thiol group of the catalytic cysteine residue (Cys285).[10]

Irreversible caspase-1 inhibitors often feature a peptide-based recognition motif coupled to a reactive electrophilic group, or "warhead." Common warheads include fluoromethyl ketones (FMK), chloromethyl ketones (CMK), and acyloxymethyl ketones.[8] These groups react with the active site cysteine to form a stable thioether or thiomethyl ketone linkage, rendering the enzyme catalytically inactive.[7][10]

Key Characteristics of Irreversible Inhibitors:

-

Form a stable, covalent bond with the enzyme.

-

Inhibition is time-dependent and cannot be reversed by dilution or increasing substrate concentration.

-

Potency is described by the second-order rate constant of inactivation (kinact/KI).

-

The enzyme must be resynthesized to restore cellular activity.

Quantitative Comparison of Caspase-1 Inhibitors

The following tables summarize key quantitative data for selected reversible and irreversible caspase-1 inhibitors. This data is essential for comparing the potency and selectivity of different compounds.

Table 1: Reversible Caspase-1 Inhibitors

| Inhibitor | Target(s) | IC50 (nM) | Ki (nM) | On-rate (kon) (M⁻¹s⁻¹) | Off-rate (koff) (s⁻¹) | Notes |

| Pralnacasan (VX-740) | Caspase-1 | ~1 | 1 | - | - | Orally active prodrug of VRT-18858.[7][11] |

| VRT-043198 | Caspase-1, Caspase-4 | 0.204 (Caspase-1), 14.5 (Caspase-4) | <0.8 (Caspase-1), <0.6 (Caspase-4) | - | - | Active metabolite of VX-765.[12][13] |

| Belnacasan (VX-765) | Caspase-1 | 530 | - | - | - | Prodrug of VRT-043198.[12][14] |

| Ac-YVAD-CHO | Caspase-1 | - | 0.76 | - | - | Peptide aldehyde inhibitor.[9] |

| ML132 (CID-44620939) | Caspase-1 | 0.023 | - | - | - | Potent and selective non-peptidic inhibitor.[11] |

Table 2: Irreversible Caspase-1 Inhibitors

| Inhibitor | Target(s) | IC50 (nM) | kinact/KI (M⁻¹s⁻¹) | Notes |

| Z-VAD-FMK | Pan-caspase | - | - | Broad-spectrum, irreversible inhibitor.[10][15] |

| IDN-6556 (Emricasan) | Pan-caspase | - | - | Irreversible pan-caspase inhibitor, was in clinical trials.[8][11] |

| Ac-YVAD-CMK | Caspase-1 | - | - | Selective irreversible inhibitor.[5] |

| Q-VD-OPh | Pan-caspase | 25-400 (for various caspases) | - | Irreversible, broad-spectrum inhibitor with good cell permeability.[5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize and differentiate reversible and irreversible caspase-1 inhibitors.

Caspase-1 Enzyme Kinetic Assay (Fluorometric)

This protocol describes a standard in vitro assay to determine the enzymatic activity of caspase-1 and to evaluate the potency of inhibitors (IC50 and Ki determination).

Materials:

-

Recombinant human caspase-1

-

Caspase-1 fluorogenic substrate (e.g., Ac-YVAD-AFC or Ac-WEHD-AFC)

-

Assay Buffer: 50 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 10% glycerol, 0.1% CHAPS

-

Test inhibitors dissolved in DMSO

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Enzyme Preparation: Dilute recombinant caspase-1 to the desired working concentration in cold assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

-

Inhibitor Preparation: Prepare serial dilutions of the test inhibitor in assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

-

Assay Setup:

-

To each well of the 96-well plate, add 50 µL of the diluted caspase-1 enzyme.

-

Add 5 µL of the serially diluted inhibitor or vehicle control (DMSO in assay buffer) to the respective wells.

-

Incubate the enzyme and inhibitor for a pre-determined time at room temperature (e.g., 15-30 minutes) to allow for binding.

-

-

Reaction Initiation: Initiate the enzymatic reaction by adding 45 µL of the caspase-1 substrate solution to each well.

-

Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm for AFC) in kinetic mode for 30-60 minutes at 37°C.[16][17]

-

Data Analysis:

-

Calculate the initial reaction velocity (V) for each inhibitor concentration from the linear portion of the kinetic curve.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

To determine the Ki and the mechanism of inhibition (e.g., competitive, non-competitive), perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Michaelis-Menten and Lineweaver-Burk plots.[18][19]

-

Differentiating Reversible and Irreversible Inhibition

This cell-based assay determines if the inhibitory effect is maintained after removal of the inhibitor, indicating irreversible binding.

Materials:

-

Cell line capable of inflammasome activation (e.g., THP-1 monocytes or bone marrow-derived macrophages)

-

Cell culture medium

-

Inflammasome activators (e.g., LPS and Nigericin or ATP)

-

Test inhibitor

-

PBS

-

ELISA kit for IL-1β or LDH cytotoxicity assay kit

Procedure:

-

Cell Treatment:

-

Plate cells and differentiate if necessary (e.g., THP-1 cells with PMA).

-

Prime the cells with LPS (e.g., 1 µg/mL for 3-4 hours).

-

Treat the cells with a high concentration of the test inhibitor (e.g., 10x IC50) for 1-2 hours. Include a vehicle control.

-

-

Washout:

-

For the washout groups, gently aspirate the medium containing the inhibitor and wash the cells three times with warm, inhibitor-free medium.[1]

-

For the continuous treatment group, do not wash.

-

Add fresh, inhibitor-free medium to the washout wells and fresh medium with the inhibitor to the continuous treatment wells.

-

-

Inflammasome Activation: Add the second inflammasome activation signal (e.g., Nigericin or ATP) to all wells.

-

Endpoint Measurement: After a suitable incubation period (e.g., 1-2 hours), collect the cell culture supernatants.

-

Analysis: Measure the levels of secreted IL-1β by ELISA or cell death by LDH assay.[2][20]

-

Interpretation: If the inhibitory effect is lost after washout (i.e., IL-1β secretion or cell death is restored), the inhibitor is likely reversible. If the inhibition persists after washout, the inhibitor is likely irreversible.[1]

-

This in vitro method is used to measure the dissociation rate constant (koff) of a reversible inhibitor, providing a quantitative measure of its residence time on the target.[3][10]

Procedure:

-

Enzyme-Inhibitor Complex Formation: Incubate a high concentration of caspase-1 with a saturating concentration of the reversible inhibitor (e.g., 10-100x Ki) to allow for the formation of the enzyme-inhibitor (EI) complex.

-

Rapid Dilution: Rapidly dilute the EI complex (e.g., 100-fold) into a solution containing a high concentration of the fluorogenic substrate. This "jump dilution" reduces the concentration of the free inhibitor to a level where rebinding is negligible.[3][10]

-

Activity Recovery Monitoring: Immediately monitor the recovery of enzyme activity over time by measuring the increase in fluorescence.

-

Data Analysis: The rate of recovery of enzyme activity corresponds to the dissociation of the inhibitor. Fit the progress curves to an appropriate integrated rate equation to determine the koff. The residence time (τ) is the reciprocal of koff (τ = 1/koff).[4][10]

Mass spectrometry can be used to definitively confirm covalent bond formation for irreversible inhibitors.

Procedure:

-

Incubation: Incubate purified caspase-1 with the irreversible inhibitor.

-

Sample Preparation: Remove excess unbound inhibitor. The protein can then be analyzed intact or proteolytically digested (e.g., with trypsin) to generate peptides.

-

LC-MS/MS Analysis: Analyze the sample by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis:

Cell-Based Inflammasome Activation Assay

This protocol describes the induction of the NLRP3 inflammasome in macrophages to assess the efficacy of caspase-1 inhibitors in a cellular context.

Materials:

-

THP-1 cells or primary macrophages

-

RPMI-1640 medium with 10% FBS

-

Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation

-

Lipopolysaccharide (LPS)

-

Nigericin or ATP

-

Test inhibitor

-

ELISA kit for human IL-1β

Procedure:

-

Cell Culture and Differentiation:

-

Culture THP-1 cells in RPMI-1640 medium.

-

Seed cells in a 96-well plate and differentiate into macrophage-like cells by treating with PMA (e.g., 100 ng/mL) for 48-72 hours.

-

-

Inhibitor Treatment: Pre-incubate the differentiated cells with various concentrations of the test inhibitor for 1-2 hours.

-

Priming: Add LPS (e.g., 1 µg/mL) to the wells and incubate for 3-4 hours to prime the inflammasome.

-

Activation: Add the NLRP3 activator, such as Nigericin (e.g., 10 µM) or ATP (e.g., 5 mM), and incubate for an additional 1-2 hours.[8][9]

-

Supernatant Collection: Centrifuge the plate and carefully collect the culture supernatants.

-

IL-1β Measurement: Quantify the concentration of mature IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Plot the IL-1β concentration against the inhibitor concentration to determine the cellular IC50 of the inhibitor.

Western Blot for Caspase-1 Cleavage

This method is used to visualize the processing of pro-caspase-1 into its active subunits, which is a hallmark of inflammasome activation.

Materials:

-

Cell lysates and supernatants from the inflammasome activation assay

-

Protein concentration assay (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against caspase-1 (that recognizes both pro-caspase-1 and the cleaved p20 or p10 subunit)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Sample Preparation:

-

For cell lysates, lyse the cells in RIPA buffer.

-

For supernatants, concentrate the proteins (e.g., by TCA precipitation).[22]

-

Determine the protein concentration of the lysates.

-

-

SDS-PAGE and Transfer:

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-caspase-1 antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Look for a decrease in the band corresponding to pro-caspase-1 (~45 kDa) and the appearance of bands for the cleaved subunits (e.g., p20 or p10) in the cell lysates and/or supernatants of activated samples.[6] Effective inhibitors will reduce or prevent the appearance of the cleaved fragments.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the study of caspase-1 inhibition.

Caption: Canonical NLRP3 inflammasome signaling pathway.

Caption: Experimental workflow for inhibitor characterization.

Conclusion

The choice between a reversible and an irreversible caspase-1 inhibitor for therapeutic development involves a trade-off between sustained target engagement and potential off-target toxicities. Irreversible inhibitors offer the advantage of prolonged pharmacodynamic effects, potentially allowing for less frequent dosing. However, the permanent nature of their inhibition raises concerns about safety, as off-target covalent modifications can lead to adverse effects. Reversible inhibitors, on the other hand, may offer a better safety profile, but their efficacy is dependent on maintaining sufficient therapeutic concentrations.

The in-depth technical guide provided here outlines the key differences in the mechanisms of action, presents a comparative analysis of their quantitative parameters, and details the experimental protocols necessary for their thorough characterization. A comprehensive understanding of these aspects is crucial for making informed decisions in the design and development of novel caspase-1 inhibitors for the treatment of inflammatory diseases. The provided diagrams of signaling pathways and experimental workflows serve as a visual aid to further clarify these complex processes. This guide aims to equip researchers with the necessary knowledge and tools to advance the field of caspase-1-targeted therapeutics.

References

- 1. Targeting Protein Kinases with Selective and Semi-Promiscuous Covalent Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]

- 3. bellbrooklabs.com [bellbrooklabs.com]

- 4. bellbrooklabs.com [bellbrooklabs.com]

- 5. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A small molecule inhibitor of Caspase 1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Measuring Kinase Inhibitor Residence Times [sigmaaldrich.com]

- 11. researchgate.net [researchgate.net]

- 12. m.youtube.com [m.youtube.com]

- 13. Table 2, IC50 values for selected compounds versus caspase panel - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. abcam.com [abcam.com]

- 18. ccsp.hms.harvard.edu [ccsp.hms.harvard.edu]

- 19. promega.com [promega.com]

- 20. A comprehensive guide for studying inflammasome activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Determination of Caspase Activation by Western Blot | Springer Nature Experiments [experiments.springernature.com]

Ac-YVAD-CHO: A Detailed Technical Guide to its Caspase Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of Ac-YVAD-CHO (N-Acetyl-L-tyrosyl-L-valyl-N'-[(1S)-1-formyl-2-carboxyethyl]-L-alaninamide), a potent and reversible tetrapeptide inhibitor of caspases. Understanding the specific interactions of this inhibitor with different caspase enzymes is crucial for its application in research and potential therapeutic development.

Selectivity Profile of this compound

This compound is widely recognized as a preferential inhibitor of Caspase-1, also known as Interleukin-1β Converting Enzyme (ICE). Its selectivity is critical for dissecting the specific roles of Caspase-1 in inflammatory and apoptotic signaling pathways. The inhibitory potency is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

The following table summarizes the quantitative data on the selectivity of this compound for various human caspases.

| Caspase Target | Inhibition Constant (Ki) / IC50 | Fold Selectivity vs. Caspase-1 | Reference |

| Caspase-1 (ICE) | 0.76 nM (Ki, human) | - | [1][2][3] |

| 3.0 nM (Ki, mouse) | [2] | ||

| 0.7 µM (IC50, human IL-1β production) | [2] | ||

| 2.5 µM (IC50, mouse IL-1β production) | [2] | ||

| 1.2 µM (IC50, LPS-induced IL-1β in human PBMC) | [2] | ||

| Caspase-4 | 163 - 970 nM (Ki) | ~214 - 1276 fold | [1][3] |

| Caspase-5 | 163 - 970 nM (Ki) | ~214 - 1276 fold | [1][3] |

| Caspase-8 | 163 - 970 nM (Ki) | ~214 - 1276 fold | [1][3] |

| Caspase-9 | 163 - 970 nM (Ki) | ~214 - 1276 fold | [1][3] |

| Caspase-10 | 163 - 970 nM (Ki) | ~214 - 1276 fold | [1][3] |

| Caspase-2 | >10,000 nM (Ki) | >13,157 fold | [1][3] |

| Caspase-3 | >10,000 nM (Ki) | >13,157 fold | [1][3] |

| Caspase-6 | >10,000 nM (Ki) | >13,157 fold | [1][3] |

| Caspase-7 | >10,000 nM (Ki) | >13,157 fold | [1][3] |

As the data indicates, this compound exhibits a high degree of selectivity for Caspase-1 over other caspases. It is significantly less potent against inflammatory caspases-4 and -5, and initiator caspases-8, -9, and -10. Its inhibitory activity against effector caspases-2, -3, -6, and -7 is negligible at concentrations where it potently inhibits Caspase-1.

Signaling Pathway and Point of Inhibition

The following diagram illustrates a simplified inflammatory signaling pathway leading to Caspase-1 activation and the subsequent production of pro-inflammatory cytokines. This compound directly targets and inhibits the active Caspase-1 enzyme.

Experimental Protocols

The determination of the inhibitory profile of this compound involves enzymatic assays that measure the activity of purified caspases in the presence of the inhibitor. Below are generalized protocols for colorimetric and fluorometric caspase activity assays.

General Protocol for In Vitro Caspase Inhibition Assay

This protocol outlines the fundamental steps for assessing the inhibitory effect of this compound on caspase activity. Specific concentrations and incubation times may need to be optimized for different caspases and experimental setups.

Materials:

-

Purified active caspase enzyme

-

This compound inhibitor stock solution (in DMSO or other suitable solvent)

-

Caspase-specific substrate conjugated to a chromophore (e.g., p-nitroaniline, pNA) or a fluorophore (e.g., 7-amino-4-methylcoumarin, AMC)

-

Assay buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)

-

96-well microplate

-

Microplate reader (spectrophotometer or fluorometer)

Procedure:

-

Prepare Reagents:

-

Thaw all reagents on ice.

-

Prepare a series of dilutions of this compound in assay buffer. Include a vehicle control (buffer with the same concentration of solvent as the inhibitor dilutions).

-

-

Enzyme and Inhibitor Pre-incubation:

-

In a 96-well plate, add a fixed amount of the purified active caspase to each well.

-

Add the different concentrations of this compound or vehicle control to the wells containing the enzyme.

-

Incubate the plate for a predetermined time (e.g., 10-30 minutes) at a specific temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

-

-

Substrate Addition and Measurement:

-

Initiate the reaction by adding the caspase-specific pNA or AMC substrate to each well. The final concentration of the substrate should be at or near its Km value for the respective caspase.

-

Immediately begin measuring the absorbance (for pNA substrates, typically at 405 nm) or fluorescence (for AMC substrates, typically with excitation at 360-380 nm and emission at 440-460 nm) over time using a microplate reader.

-

-

Data Analysis:

-

Calculate the reaction velocity (rate of substrate cleavage) for each inhibitor concentration.

-

Plot the reaction velocity as a function of the inhibitor concentration.

-

Determine the IC50 value, which is the concentration of this compound that reduces the caspase activity by 50%.

-

If determining the Ki, perform the assay with multiple substrate concentrations and analyze the data using Michaelis-Menten kinetics and appropriate models for competitive, non-competitive, or uncompetitive inhibition.

-

The following flowchart illustrates the general workflow for determining caspase inhibition.

Conclusion

This compound is a highly selective and potent inhibitor of Caspase-1. Its well-defined selectivity profile makes it an invaluable tool for investigating the specific contributions of Caspase-1 to cellular processes, particularly in the context of inflammation and pyroptosis. The experimental protocols outlined in this guide provide a foundation for researchers to reliably assess its inhibitory activity in their own experimental systems. Careful consideration of the experimental conditions is essential for obtaining accurate and reproducible data.

References

Foundational Research on Caspase-1 and its Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caspase-1, a key inflammatory cysteine protease, serves as the central executioner of the inflammasome signaling pathway. Its activation leads to the maturation and release of potent pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18), and induces a lytic form of programmed cell death known as pyroptosis. Dysregulation of caspase-1 activity is implicated in a multitude of inflammatory and autoimmune diseases, making it a critical target for therapeutic intervention. This technical guide provides a comprehensive overview of the foundational research on caspase-1, detailing its structure, activation mechanisms, and downstream signaling pathways. Furthermore, it delves into the landscape of caspase-1 inhibitors, presenting quantitative data on their efficacy and outlining key experimental protocols for their evaluation. This document is intended to be a valuable resource for researchers and professionals involved in the study of inflammation and the development of novel anti-inflammatory therapeutics.

Introduction to Caspase-1

Caspase-1, initially identified as Interleukin-1 Converting Enzyme (ICE), is a member of the caspase (cysteine-aspartic protease) family.[1][2] It is synthesized as an inactive zymogen, pro-caspase-1, which requires proteolytic processing for its activation.[3] The active enzyme is a heterotetramer composed of two p20 and two p10 subunits.[2] The catalytic machinery resides within the p20 subunit, featuring a critical cysteine residue (Cys285) at its active site.[4][5]

The primary function of caspase-1 is to mediate inflammatory responses. This is achieved through the cleavage of pro-inflammatory cytokines and the induction of pyroptosis.

Caspase-1 Activation and Signaling Pathways

The activation of caspase-1 is tightly regulated and occurs within large multi-protein complexes known as inflammasomes.[2][4] These platforms assemble in response to a variety of pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs).

The Inflammasome Complex

Several distinct inflammasomes have been characterized, each recognizing specific stimuli. The canonical inflammasomes are typically composed of a sensor protein (e.g., NLRP3, NLRC4, AIM2), an adaptor protein called Apoptosis-associated speck-like protein containing a CARD (ASC), and pro-caspase-1.[2][6] The assembly of the inflammasome brings pro-caspase-1 molecules into close proximity, facilitating their auto-cleavage and activation.[2]

Canonical and Non-Canonical Pathways

The canonical pathway involves the direct activation of caspase-1 within the inflammasome complex. In contrast, the non-canonical pathway is mediated by caspase-4 and -5 in humans (caspase-11 in mice), which directly sense intracellular lipopolysaccharide (LPS). Activation of these caspases leads to the cleavage of Gasdermin D and can also subsequently activate the NLRP3 inflammasome, leading to caspase-1 activation.

Downstream Effects: Cytokine Maturation and Pyroptosis

Activated caspase-1 has two major downstream effects:

-

Cytokine Maturation: Caspase-1 cleaves the inactive precursors of IL-1β and IL-18 into their biologically active forms, which are then secreted from the cell to propagate the inflammatory signal.[1][2]

-

Pyroptosis: Caspase-1 cleaves Gasdermin D (GSDMD).[2] The N-terminal fragment of GSDMD oligomerizes and inserts into the plasma membrane, forming pores that lead to cell swelling, lysis, and the release of cellular contents, a process termed pyroptosis.

Caspase-1 Inhibitors

Given its central role in inflammation, caspase-1 is an attractive target for the development of anti-inflammatory drugs. A variety of inhibitors have been developed, ranging from small molecules to biologics.

Mechanisms of Inhibition

Caspase-1 inhibitors primarily act through two mechanisms:

-

Competitive Inhibition: These inhibitors bind to the active site of the enzyme, preventing the binding of its natural substrates.[1]

-

Allosteric Inhibition: These molecules bind to a site distinct from the active site, inducing a conformational change that reduces the enzyme's catalytic activity.[1][5]

Many small molecule inhibitors are peptidomimetic and form a covalent bond with the catalytic cysteine residue in the active site.[4]

Quantitative Data on Caspase-1 Inhibitors

The efficacy of caspase-1 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for several well-characterized caspase-1 inhibitors.

| Inhibitor | Type | Target | IC50 (nM) | Reference(s) |

| Pralnacasan (VX-740) | Peptidomimetic, Reversible | Caspase-1 | 1.3 | [7] |

| Belnacasan (VX-765) | Prodrug, Reversible | Caspase-1 | 0.8 (as VRT-043198) | [8] |

| Ac-FLTD-CMK | Peptidomimetic, Irreversible | Inflammatory Caspases | 46.7 | [8] |

| Ac-YVAD-CHO | Peptide Aldehyde, Reversible | Caspase-1 | - (Ki = 0.76) | [9] |

| NCGC00183434 | Cyanopropanoate | Caspase-1 | 0.316 | [10] |

| Z-VAD-FMK | Pan-caspase, Irreversible | Multiple Caspases | - | [11] |

Key Experimental Protocols

The study of caspase-1 and its inhibitors relies on a variety of in vitro and cell-based assays. The following sections provide detailed methodologies for key experiments.

Caspase-1 Activity Assay (Fluorometric)

This assay measures the enzymatic activity of caspase-1 by detecting the cleavage of a fluorogenic substrate.

Materials:

-

Cell lysate or purified caspase-1

-

Caspase-1 substrate (e.g., Ac-YVAD-AFC)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA, 10% glycerol)

-

96-well black microplate

-

Fluorometer

Procedure:

-

Prepare cell lysates or dilute purified caspase-1 in assay buffer.

-

Add 50 µL of cell lysate or purified enzyme solution to each well of the 96-well plate.

-

Add 50 µL of 2x caspase-1 substrate (e.g., 100 µM Ac-YVAD-AFC in assay buffer) to each well.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the fluorescence at an excitation wavelength of 400 nm and an emission wavelength of 505 nm.[1]

-

For inhibitor studies, pre-incubate the enzyme with the inhibitor for 15-30 minutes before adding the substrate.

Pyroptosis Assay (LDH Release)

Pyroptosis results in the loss of plasma membrane integrity and the release of cytosolic components, such as lactate dehydrogenase (LDH), into the cell culture supernatant.

Materials:

-

Cells cultured in a 96-well plate

-

LDH cytotoxicity assay kit

-

Microplate reader

Procedure:

-

Culture cells in a 96-well plate and treat with stimuli to induce pyroptosis.

-

Centrifuge the plate at 250 x g for 4 minutes to pellet the cells.

-

Carefully transfer 50 µL of the supernatant to a new 96-well plate.[11]

-

Add 50 µL of the LDH assay substrate solution to each well.[11]

-

Incubate for 30 minutes at room temperature, protected from light.[11]

-

Add 50 µL of stop solution to each well.

-

Measure the absorbance at 490 nm using a microplate reader.[2]

-

To determine the percentage of LDH release, lyse a set of control cells with the provided lysis buffer to obtain the maximum LDH release.

IL-1β Secretion Assay (ELISA)

This assay quantifies the amount of mature IL-1β secreted into the cell culture supernatant.

Materials:

-

Cell culture supernatants

-

Human IL-1β ELISA kit

-

Microplate reader

Procedure:

-

Collect cell culture supernatants after stimulation.

-

Follow the manufacturer's instructions for the specific ELISA kit.

-

Typically, this involves adding standards and samples to a pre-coated plate, followed by the addition of a detection antibody and a substrate for color development.[12][13]

-

Measure the absorbance at 450 nm.[12]

-

Calculate the concentration of IL-1β in the samples based on the standard curve.

Gasdermin D Cleavage Assay (Western Blot)

This assay detects the cleavage of GSDMD, a hallmark of pyroptosis, by Western blotting.

Materials:

-

Cell lysates

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibody against GSDMD

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse cells and determine the protein concentration.

-

Separate protein lysates (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.[14][15]

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[14]

-

Incubate the membrane with a primary antibody specific for GSDMD overnight at 4°C. This antibody should recognize both the full-length and the cleaved N-terminal fragment.[12]

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

-

Detect the protein bands using a chemiluminescent substrate and an imaging system. The appearance of the p30 N-terminal fragment indicates GSDMD cleavage.

In Vitro Inflammasome Reconstitution and Activation

This cell-free system allows for the controlled study of inflammasome assembly and caspase-1 activation.

Materials:

-

Recombinant sensor protein (e.g., NLRP3), ASC, and pro-caspase-1

-

Activation buffer (e.g., 20 mM HEPES-KOH, pH 7.5, 10 mM KCl, 1.5 mM MgCl2, 1 mM DTT)

-

Inflammasome activator (e.g., Nigericin for NLRP3)

-

Caspase-1 substrate for activity measurement

Procedure:

-

Combine the recombinant inflammasome components (sensor, ASC, and pro-caspase-1) in the activation buffer in a microcentrifuge tube.

-

Add the specific inflammasome activator.

-

Incubate at 37°C for 1-2 hours to allow for complex assembly and caspase-1 activation.

-

Assess caspase-1 activation using a fluorometric or colorimetric activity assay as described in section 4.1.

High-Throughput Screening (HTS) for Caspase-1 Inhibitors

This protocol outlines a general workflow for screening large compound libraries for caspase-1 inhibitors.

Conclusion

Caspase-1 stands as a central mediator of innate immunity and inflammation. The elucidation of its activation mechanisms through inflammasome signaling has provided a critical framework for understanding the pathogenesis of numerous inflammatory diseases. The development of potent and specific caspase-1 inhibitors holds significant promise for the treatment of these conditions. The experimental protocols and quantitative data presented in this guide offer a foundational resource for researchers dedicated to advancing our understanding of caspase-1 biology and accelerating the discovery of novel anti-inflammatory therapeutics. Continued research in this field will be crucial for translating these fundamental discoveries into clinical applications.

References

- 1. What are caspase 1 inhibitors and how do they work? [synapse.patsnap.com]

- 2. Caspase 1 - Wikipedia [en.wikipedia.org]

- 3. A class of allosteric caspase inhibitors identified by high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The intricate biophysical puzzle of caspase-1 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An Allosteric Circuit in Caspase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A comprehensive guide to studying inflammasome activation and cell death | Springer Nature Experiments [experiments.springernature.com]

- 7. portlandpress.com [portlandpress.com]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. A comprehensive guide for studying inflammasome activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scbt.com [scbt.com]

- 12. Gasdermin D Cleavage Assay Following Inflammasome Activation | Springer Nature Experiments [experiments.springernature.com]

- 13. resources.amsbio.com [resources.amsbio.com]

- 14. Preparation and characterization of monoclonal antibodies against porcine gasdermin D protein - PMC [pmc.ncbi.nlm.nih.gov]

- 15. origene.com [origene.com]

Methodological & Application

Application Notes and Protocols: Determining the Optimal Working Concentration of Ac-YVAD-CHO for Caspase-1 Inhibition in THP-1 Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-YVAD-CHO is a potent, reversible, and selective peptide aldehyde inhibitor of caspase-1, also known as Interleukin-1β Converting Enzyme (ICE). Caspase-1 plays a critical role in the innate immune response by mediating the maturation and secretion of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18) through the activation of inflammasomes. The human monocytic cell line, THP-1, is a widely used in vitro model to study inflammasome activation and the effects of inhibitors on this pathway. This document provides detailed application notes and protocols for determining the optimal working concentration of this compound in THP-1 cells.

Data Presentation

The optimal concentration of this compound for inhibiting caspase-1 activity in THP-1 cells can be influenced by the specific stimulus used to induce inflammasome activation. Below is a summary of reported concentrations and their observed effects.

Table 1: Summary of this compound and Related Inhibitor Concentrations in THP-1 Cells

| Inhibitor | Concentration | Cell Type | Stimulus | Observed Effect | Reference |

| This compound | 100 µM | THP-1 cells | Klebsiella pneumoniae | Inhibited IL-1β release, but had no effect on cell death (LDH release). | [1] |

| This compound | 1 µM | Monocytic THP-1 cells | Indoxyl sulfate | Did not block caspase-1 activity. | [2] |

| Ac-YVAD-cmk | 100 µM | Monocytic THP-1 cells | Indoxyl sulfate | Partially inhibited caspase-1 activity. | [2] |

| This compound | 5 µM | LPS-treated THP-1 cell homogenates | Cell-free assay | Inhibited activation of caspase-1 and IL-1β. | [3][4] |

| This compound | Not specified | Differentiated THP-1 cells | α-hemolysin | Used to confirm caspase-1 specificity in a lytic assay. | [5] |

Table 2: Inhibitory Constants of this compound

| Parameter | Value | Species | Reference |

| Ki | 0.76 nM | Human Caspase-1 | [3] |

| IC50 (IL-1β production) | 1.2 µM | Human PBMCs (LPS-induced) | [6] |

Signaling Pathways and Experimental Workflow

To effectively utilize this compound, it is crucial to understand the underlying molecular pathways and the experimental steps involved.

Caption: NLRP3 Inflammasome Pathway and this compound Inhibition.

Caption: Workflow for Assessing this compound Efficacy in THP-1 Cells.

Experimental Protocols

THP-1 Cell Culture and Differentiation

This protocol describes the maintenance of THP-1 monocytes and their differentiation into macrophage-like cells using Phorbol 12-myristate 13-acetate (PMA).

Materials:

-

THP-1 cells (ATCC® TIB-202™)

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phorbol 12-myristate 13-acetate (PMA)

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

THP-1 Monocyte Culture: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin. Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL.

-

Cell Seeding for Differentiation: Seed THP-1 monocytes in a 96-well plate at a density of 4 x 10^4 cells per well in 100 µL of complete culture medium.

-

PMA Differentiation: Add PMA to the cell suspension to a final concentration of 50-100 ng/mL.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 humidified incubator for 48-72 hours.

-

Resting Phase: After incubation, carefully aspirate the PMA-containing medium and wash the adherent cells once with sterile PBS. Add fresh, PMA-free complete culture medium and incubate for an additional 24 hours.

Caspase-1 Inhibition Assay

This protocol outlines the steps to assess the inhibitory effect of this compound on caspase-1 activity in differentiated THP-1 cells.

Materials:

-

Differentiated THP-1 cells in a 96-well plate

-

This compound

-

Lipopolysaccharide (LPS)

-

Nigericin or ATP

-

Caspase-1 activity assay kit (fluorometric or luminometric)

Procedure:

-

Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to achieve the desired final concentrations (e.g., a range of 1 µM to 100 µM).

-

Pre-incubation with Inhibitor: Remove the culture medium from the differentiated THP-1 cells and add the medium containing the different concentrations of this compound. Incubate for 1 hour at 37°C.

-

Priming: Add LPS to each well to a final concentration of 1 µg/mL. Incubate for 3-4 hours at 37°C.

-

Activation: Add nigericin to a final concentration of 20 µM or ATP to a final concentration of 5 mM. Incubate for 1-2 hours at 37°C.

-

Caspase-1 Activity Measurement:

-

Luminometric/Fluorometric Assay: Follow the manufacturer's instructions for the chosen caspase-1 activity assay kit. This typically involves adding a lytic reagent containing the caspase-1 substrate directly to the wells.

-

Measure the luminescence or fluorescence using a plate reader.

-

To confirm the specificity of the signal, include control wells with a high concentration of this compound added along with the lytic reagent.[1]

-

IL-1β Secretion Assay (ELISA)

This protocol describes the measurement of secreted IL-1β in the culture supernatant.

Materials:

-

Supernatant from treated THP-1 cells

-

Human IL-1β ELISA kit

Procedure:

-

Supernatant Collection: After the activation step in the caspase-1 inhibition assay, centrifuge the 96-well plate at a low speed (e.g., 300 x g for 5 minutes) to pellet any detached cells.

-

Sample Collection: Carefully collect the supernatant from each well without disturbing the cell layer.

-

ELISA: Perform the ELISA according to the manufacturer's protocol to quantify the amount of IL-1β in each sample.

Cell Viability Assay (MTT Assay)

This protocol is to assess the potential cytotoxicity of this compound on THP-1 cells.

Materials:

-

Treated THP-1 cells in a 96-well plate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

Procedure:

-

Cell Treatment: Treat differentiated THP-1 cells with the desired range of this compound concentrations for the same duration as the inhibition experiment.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Calculation: Express cell viability as a percentage relative to the untreated control cells.

Conclusion and Recommendations

The optimal working concentration of this compound in THP-1 cells is highly dependent on the experimental setup, particularly the nature and strength of the inflammasome-activating stimulus. Based on the available data, a concentration range of 10 µM to 100 µM is a reasonable starting point for dose-response experiments in whole-cell assays.

-

For inhibiting IL-1β secretion in response to bacterial stimuli, a higher concentration (e.g., 100 µM) might be necessary.[1]

-

It is crucial to perform a dose-response curve for each new experimental system to determine the lowest effective concentration that inhibits caspase-1 activity without affecting cell viability.

-

Always include appropriate controls, such as vehicle-only (DMSO) and stimulus-only wells, to accurately interpret the results.

-

Given that 1 µM this compound was reported to be ineffective against a specific stimulus, it is advisable to test concentrations above this level.[2]

By following these detailed protocols and considering the provided data, researchers can effectively determine the optimal working concentration of this compound for their specific studies in THP-1 cells.

References

- 1. pl.promega.com [pl.promega.com]

- 2. Pyroptosis: A Common Feature of Immune Cells of Haemodialysis Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NLRP3 Inflammasome Activation in THP-1 Target Cells Triggered by Pathogenic Naegleria fowleri - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols: Preparation of Ac-YVAD-CHO Stock Solution in DMSO

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation of a stock solution of the caspase-1 inhibitor, Ac-YVAD-CHO, in dimethyl sulfoxide (DMSO). This compound is a potent, reversible, and selective inhibitor of caspase-1 (ICE/interleukin-1β converting enzyme), playing a crucial role in studies of apoptosis and inflammation.[1][2][3] Accurate preparation of the stock solution is critical for obtaining reliable and reproducible experimental results.

Quantitative Data Summary

For ease of reference and calculation, the key quantitative data for this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 492.52 g/mol | [1][2][3] |

| Solubility in DMSO | 2 mg/mL to 30 mg/mL | [1][4][5] |

| Recommended Storage of Powder | -20°C | [3][4] |

| Recommended Storage of Stock Solution | -20°C or -80°C | [1][2] |

Note on Solubility: The reported solubility of this compound in DMSO varies across different suppliers. It is recommended to consult the manufacturer's datasheet for the specific lot being used. Sonication may be required to fully dissolve the compound.[1]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for subsequent dilutions to working concentrations for cell-based assays or other experiments.

Materials:

-

This compound powder

-

Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

-

Microcentrifuge tubes or amber glass vials

-

Vortex mixer

-

Sonicator (optional)

-

Calibrated micropipettes

-

Analytical balance

Procedure:

-

Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture onto the hygroscopic powder.

-

Weighing: Carefully weigh out the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.925 mg of this compound.

-

Calculation:

-

Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Mass (mg) = 10 mmol/L x 0.001 L x 492.52 g/mol x 1000 mg/g = 4.925 mg

-

-

-

Dissolution: Add the appropriate volume of DMSO to the vial containing the weighed this compound powder. For the example above, add 1 mL of DMSO.

-

Mixing: Tightly cap the vial and vortex thoroughly for 1-2 minutes to facilitate dissolution.

-

Sonication (if necessary): If the compound does not fully dissolve with vortexing, sonicate the solution in a water bath for 5-10 minutes.[1] Visually inspect the solution to ensure there are no visible particles.

-

Aliquoting: To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in microcentrifuge tubes.

-

Storage: Store the aliquots of the stock solution at -20°C or -80°C for long-term storage.[1][2] When stored properly, the solution in DMSO should be stable for at least one year.[1]

Visualizing the Workflow

The following diagram illustrates the key steps in the preparation of the this compound stock solution.

References

Ac-Yvad-cho solubility in water, ethanol, and DMF.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-YVAD-CHO (N-Acetyl-L-tyrosyl-L-valyl-L-alanyl-L-aspartyl-aldehyde) is a synthetic tetrapeptide and a potent, reversible, and selective inhibitor of Caspase-1. Caspase-1, formerly known as Interleukin-1β Converting Enzyme (ICE), is a critical cysteine protease involved in the inflammatory process. Its primary function is the cleavage of pro-inflammatory cytokines pro-Interleukin-1β (pro-IL-1β) and pro-Interleukin-18 (pro-IL-18) into their active, secreted forms. Caspase-1 is activated through the assembly of multiprotein complexes called inflammasomes in response to pathogenic and endogenous danger signals. By inhibiting Caspase-1, this compound effectively blocks the maturation and release of IL-1β and IL-18, making it a valuable tool for studying inflammatory pathways and for the development of novel anti-inflammatory therapeutics.

Solubility

The solubility of this compound in various common laboratory solvents is crucial for the preparation of stock solutions and for its effective use in in vitro and in vivo experimental models. The solubility data is summarized in the table below.

| Solvent | Solubility |

| Water | 5 mg/mL[1][2] (one source suggests ≥ 50 mg/mL[3]) |

| Ethanol | 30 mg/mL[1][2][4] |

| Dimethylformamide (DMF) | 30 mg/mL[1][4] |

Note: For aqueous solutions, it is recommended to first dissolve the peptide in a minimal amount of DMSO before dilution with aqueous buffers to the desired final concentration.

Signaling Pathway

This compound targets a key control point in the inflammatory signaling cascade. The diagram below illustrates the Caspase-1 activation pathway and the inhibitory action of this compound.

Caption: Caspase-1 activation pathway and inhibition by this compound.

Experimental Protocols

Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound.

Materials:

-

This compound (powder)

-

Dimethyl sulfoxide (DMSO), sterile

-

Sterile microcentrifuge tubes

Procedure:

-

Briefly centrifuge the vial of this compound powder to ensure all the material is at the bottom.

-

To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial. For example, for 1 mg of this compound (Molecular Weight: 492.5 g/mol ), add 203 µL of DMSO.

-

Vortex gently until the powder is completely dissolved.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Inhibition of IL-1β Secretion in Macrophages

This protocol provides a general workflow for evaluating the inhibitory effect of this compound on IL-1β secretion from lipopolysaccharide (LPS)-stimulated macrophages.

References

Application Notes and Protocols: Ac-YVAD-CHO in a Quinolinic Acid-Induced Apoptosis Model

For Researchers, Scientists, and Drug Development Professionals

I. Application Notes

Introduction

Quinolinic acid (QUIN) is an endogenous metabolite of the kynurenine pathway, the primary route for tryptophan degradation.[1][2] Under neuroinflammatory conditions, the production of QUIN by activated microglia and infiltrating macrophages can increase significantly.[2] QUIN acts as a potent agonist for the N-methyl-D-aspartate (NMDA) receptor, leading to excessive receptor activation, excitotoxicity, and subsequent neuronal apoptosis.[1][3] This process is implicated in the pathophysiology of several neurodegenerative disorders. The quinolinic acid-induced apoptosis model is therefore a valuable tool for studying neurotoxic mechanisms and evaluating potential neuroprotective agents.

Mechanism of Quinolinic Acid-Induced Apoptosis

The neurotoxicity of quinolinic acid is primarily initiated by the overstimulation of NMDA receptors, which triggers a massive influx of Ca²⁺ into the neuron.[2] This calcium overload activates a cascade of destructive intracellular pathways:

-

Oxidative Stress: Elevated intracellular Ca²⁺ leads to the production of reactive oxygen species (ROS) and reactive nitrogen species (RNS), causing lipid peroxidation and damage to cellular components, including DNA.[2][3][4]

-

Enzymatic Activation: Destructive enzymes, including proteases, phospholipases, and nitric oxide synthase (NOS), are activated.[3]

-

Mitochondrial Dysfunction: Oxidative stress and calcium overload disrupt mitochondrial function, leading to the release of pro-apoptotic factors.

-

Caspase Activation: These events converge on the activation of caspases, a family of cysteine proteases that are the central executioners of apoptosis. While caspase-3 is a key executioner caspase in this pathway,[1] evidence also points to the involvement of inflammatory caspases, such as caspase-1.

Role of Ac-YVAD-CHO as a Caspase-1 Inhibitor

This compound is a potent, cell-permeable, and reversible inhibitor of caspase-1 (also known as Interleukin-1β Converting Enzyme or ICE). Caspase-1 is a key inflammatory caspase that, upon activation within a multiprotein complex called the inflammasome, processes pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, pro-inflammatory forms.[5] Beyond its role in inflammation, caspase-1 can also initiate a form of programmed cell death.

In the context of quinolinic acid-induced neurotoxicity, caspase-1 activation represents a critical link between excitotoxicity and the inflammatory and apoptotic responses. By specifically inhibiting caspase-1, this compound can be used to investigate the role of this particular caspase in the apoptotic pathway and to assess the therapeutic potential of targeting this enzyme to prevent neuronal cell death. An in vivo study has demonstrated that pretreatment with this compound inhibits QUIN-induced DNA fragmentation and p53 upregulation in the rat striatum, confirming the involvement of caspase-1 in this apoptotic model.[6]

II. Quantitative Data

The following tables summarize key quantitative parameters derived from literature for the application of this compound in a quinolinic acid-induced apoptosis model.

Table 1: In Vivo Experimental Parameters

| Parameter | Value | Species | Model | Source |

|---|---|---|---|---|

| Quinolinic Acid (QA) Dose | 60 nmol | Rat | Intrastriatal Injection | [6] |

| This compound Dose | 2 - 8 µg | Rat | Intrastriatal Infusion | [6] |

| Administration Timing | this compound pretreatment | Rat | Intrastriatal Infusion |[6] |

Table 2: In Vitro Quinolinic Acid Concentrations for Cytotoxicity

| Cell Type | Cytotoxic Concentration | Exposure Time | Effect | Source |

|---|---|---|---|---|

| Primary Human Neurons | >150 nM | Not Specified | Cytotoxicity | [3] |

| Primary Human Astrocytes | >150 nM | Not Specified | Cytotoxicity | [3] |

| Primary Human Astrocytes | 350, 500, 1200 nM | 24 hours | Apoptosis (dose-dependent) | [7] |

| Rat Oligodendrocytes | Not Specified | 6 hours | Onset of Apoptosis |[8] |

III. Visualizations: Signaling Pathways and Workflows

References

- 1. Quinolinic Acid: An Endogenous Neurotoxin with Multiple Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of Tryptophan Dysmetabolism and Quinolinic Acid in Depressive and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Oxidative stress as a mechanism for quinolinic acid-induced hippocampal damage: protection by melatonin and deprenyl - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A comprehensive guide for studying inflammasome activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Caspase-1 inhibitor this compound attenuates quinolinic acid-induced increases in p53 and apoptosis in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quinolinic acid selectively induces apoptosis of human astrocytes: potential role in AIDS dementia complex - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Oligodendrocyte killing by quinolinic acid in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of Ac-YVAD-CHO in Acute Pancreatitis Research: A Comprehensive Guide

For Researchers, Scientists, and Drug Development Professionals